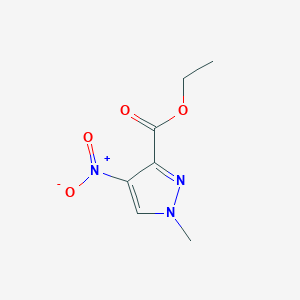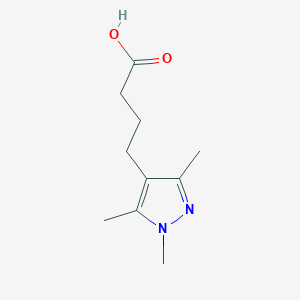
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide exerts its therapeutic effects by inhibiting the activity of several kinases, including FGFR1, FGFR2, and FLT3. These kinases are known to play a critical role in cell growth and proliferation, as well as in the pathogenesis of various diseases. By inhibiting the activity of these kinases, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide can effectively slow down or halt the progression of these diseases.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of kinases involved in cell growth and proliferation, as well as in the inflammatory response. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have potential therapeutic applications in neurological disorders, where it can inhibit the activity of kinases involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is its ability to inhibit the activity of several kinases, making it a potential therapeutic agent for various diseases. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is its lack of selectivity, as it can inhibit the activity of several kinases, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide, including the development of more selective inhibitors that can target specific kinases involved in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide for various diseases, as well as its potential side effects. Furthermore, the potential of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide as a therapeutic agent for other diseases, such as metabolic disorders and cardiovascular diseases, should be explored.
Synthesemethoden
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is a synthetic compound that was first reported by researchers from the Dana-Farber Cancer Institute and the Broad Institute of MIT and Harvard in 2014. The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide involves a multistep process that includes the coupling of 4-fluorobenzylamine with 2-(4-fluorophenoxy)ethylamine, followed by the reaction of the resulting intermediate with 1H-imidazole-1-carboxaldehyde. The final step involves the reaction of the imidazole intermediate with 4-bromobenzoyl chloride to yield 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to inhibit the activity of several kinases, including FGFR1, FGFR2, and FLT3, which are known to play a critical role in cancer cell growth and proliferation. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been shown to be potential targets for 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide due to its ability to inhibit the activity of several kinases involved in the inflammatory response. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease, where it has been shown to inhibit the activity of kinases involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-5-7-18(8-6-17)25-12-10-22-19(24)16-3-1-15(2-4-16)13-23-11-9-21-14-23/h1-9,11,14H,10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLADBQBQYNHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)
![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2834088.png)


![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)
